molecular formula C16H18N4O3 B2858428 ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 301358-59-8

ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2858428
CAS RN: 301358-59-8
M. Wt: 314.345
InChI Key: KONOXFUQDWNAQM-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound with fused benzene and pyrazine rings . Its average mass is 232.240 Da and its monoisotopic mass is 232.074890 Da .


Chemical Reactions Analysis

Quinoxaline has been the subject of numerous studies exploring its synthesis and reactivity . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Research has focused on the synthesis of pyrrolo[2,3-c]quinoline derivatives, including methods for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation processes. These synthetic pathways are pivotal for creating scaffolds for further chemical modifications and exploring their applications in various scientific fields (Molina, Alajarín, & Sánchez-Andrada, 1993).

  • Microwave-Assisted Synthesis : Advances in synthesis methods include microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions for generating new compounds with the ethyl hexahydro-1H-pyrrolo[2,3-c]quinoline-2-carboxylate skeleton. This technique offers a more efficient and rapid synthesis route, demonstrating the compound's versatility in chemical reactions (Neuschl, Bogdał, & Potáček, 2007).

Optical and Electronic Properties

  • Optical Characterizations : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and analyzed for its optical properties. This research is crucial for applications such as photodiodes, highlighting the compound's potential in electronic and photonic devices (Elkanzi et al., 2020).

Material Science and Fabrication

  • Fabrication of Nanostructured Films : The same derivative was utilized in the preparation of thin films using thermal evaporation techniques. These materials were studied for their molecular, structural, and morphological characteristics, providing insights into their use in manufacturing organic photodiodes. The remarkable optical behavior of these compounds paves the way for innovative applications in organic electronics (Elkanzi et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, quinoxaline derivatives have been found to have diverse pharmacological activities, including antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory, and analgesic activity .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . This paves the way for further development in drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

ethyl 2-amino-1-(3-hydroxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-16(22)12-13-15(20(14(12)17)8-5-9-21)19-11-7-4-3-6-10(11)18-13/h3-4,6-7,21H,2,5,8-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONOXFUQDWNAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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